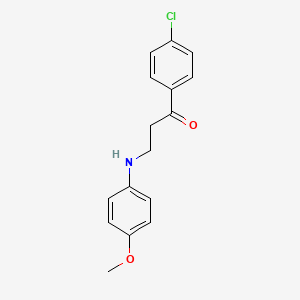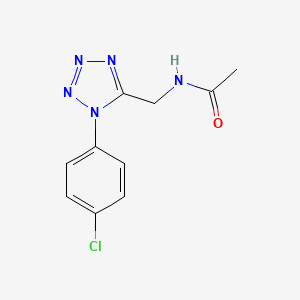
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound that belongs to the class of tetrazole derivatives. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases.
Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide have been investigated for their antimicrobial potential. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings suggest that this compound could be explored further as a potential antimicrobial agent.
Anticancer Properties
In the fight against cancer, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide derivatives have shown significant activity. Among them, compounds d6 and d7 exhibited the most potent anticancer effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These results highlight the compound’s potential as an anticancer lead.
Rational Drug Design
Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein binding pockets (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these derivatives could serve as promising lead compounds for rational drug design .
Thiazole Nucleus and Medicinal Properties
The thiazole nucleus, present in N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Its antimicrobial effects are attributed to mechanisms such as blocking bacterial lipid biosynthesis .
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOULKCBMBLAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2406788.png)
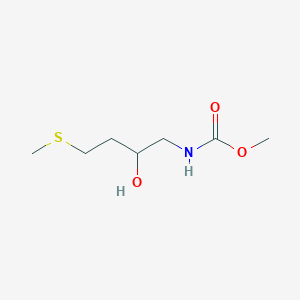
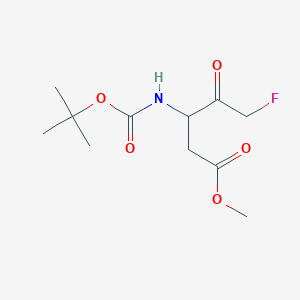
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
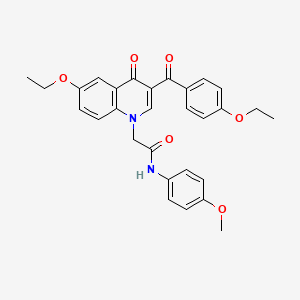
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)


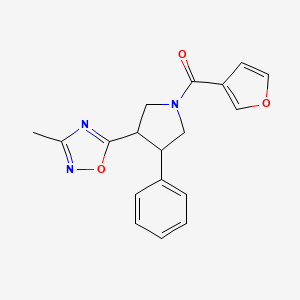

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
